4-Methoxyphenyl alpha-D-Mannopyranoside

α-Mannosidase kinetics Substrate specificity Hammett analysis

Traditional 4-nitrophenyl substrates generate toxic byproducts and suffer 405 nm interference in complex samples. 4-Methoxyphenyl α-D-mannopyranoside circumvents these limitations: • Liberates 4-methoxyphenol, reducing cytotoxicity for live-cell α-mannosidase assays. • Enables alternative-wavelength detection, improving signal-to-noise in turbid lysates or serum. • Validated building block for concise Man5/Man6 N-glycan synthesis (Jin et al.). • Supplied as ≥98% (HPLC) crystalline powder with lot-specific CoA for reproducible enzymology.

Molecular Formula C13H18O7
Molecular Weight 286.28 g/mol
CAS No. 28541-75-5
Cat. No. B1591900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl alpha-D-Mannopyranoside
CAS28541-75-5
Molecular FormulaC13H18O7
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13+/m1/s1
InChIKeySIXFVXJMCGPTRB-BNDIWNMDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenyl alpha-D-Mannopyranoside (CAS 28541-75-5): A Specialized Chromogenic Substrate for Glycobiology Research and Procurement


4-Methoxyphenyl alpha-D-Mannopyranoside (CAS 28541-75-5) is a synthetic aryl glycoside derivative of α-D-mannopyranose [1]. As a chromogenic substrate, it serves as a critical tool in glycobiology for probing the activity and specificity of α-mannosidases . Structurally, it consists of a D-mannose sugar moiety linked via an α-glycosidic bond to a 4-methoxyphenyl aglycone [1]. This compound is characterized by a molecular weight of 286.28 g/mol, a melting point of 154–158°C, and is typically supplied as a white to light yellow crystalline powder with a purity of ≥95% . Its primary utility lies in enzyme assays where the methoxyphenyl group serves as a UV-detectable or spectrophotometrically active leaving group upon enzymatic hydrolysis [2].

Workflow
α-Mannosidase chromogenic enzyme assays
Selection Context
Alternative UV/Vis detection wavelength requirement
Format Fit
Live-cell compatible, low-cytotoxicity leaving group

Why 4-Methoxyphenyl alpha-D-Mannopyranoside (CAS 28541-75-5) Cannot Be Replaced by Common Mannosidase Substrates


The utility of 4-Methoxyphenyl alpha-D-Mannopyranoside is not interchangeable with other chromogenic α-D-mannopyranoside substrates due to its unique leaving group properties that directly influence both enzyme kinetics and assay sensitivity [1]. While analogs like 4-nitrophenyl α-D-mannopyranoside (pNP-Man) are widely used, the electron-donating methoxy substituent in the target compound results in a distinct Hammett constant (σ = -0.27) and a different rate of enzyme-catalyzed hydrolysis compared to the electron-withdrawing nitro analog (σ = +0.78) [2]. Substitution of the phenyl ring alters the electronic properties of the glycosidic bond, affecting both the rate-limiting step of enzyme-substrate complex formation and the pH-dependent stability of the substrate [3]. Furthermore, the 4-methoxyphenyl aglycone offers a different UV absorption profile and a lower cytotoxic profile in cellular assays compared to nitrophenyl derivatives, which can liberate potentially toxic 4-nitrophenol upon hydrolysis . These quantifiable differences in enzymatic reactivity, detection method compatibility, and biological safety preclude simple substitution in optimized research protocols.

This Product
Aglycone 4-Methoxyphenol (σ = -0.27)
Kinetics Curved Arrhenius plot; temperature-dependent rate-limiting step
Detection Alternative to 405 nm; avoids common interference
Common Alternative (pNP-Man)
Aglycone 4-Nitrophenol (σ = +0.78)
Kinetics Linear Arrhenius plot under standard conditions
Detection 405 nm detection; known cytotoxicity concerns
Assay protocols optimized for pNP-Man may not transfer directly; requires distinct temperature control and data normalization strategies.

Quantitative Differentiation of 4-Methoxyphenyl alpha-D-Mannopyranoside (CAS 28541-75-5) for Scientific Procurement


Substituent Electronic Effects on Enzyme-Catalyzed Hydrolysis Rate

The electron-donating 4-methoxy group (σ = -0.27) on the phenyl ring of the target compound fundamentally alters its reactivity with α-mannosidase compared to the electron-withdrawing 4-nitro analog (σ = +0.78) [1]. In studies with α-D-mannosidase from Medicago sativa, the reaction constant ρ changes sign at approximately 27°C, indicating a temperature-dependent shift in the rate-limiting step of the enzyme mechanism [2]. Substrates with strong electron-withdrawing groups exhibit linear Arrhenius plots (log V vs. 1/T), whereas those with electron-donating substituents, including the 4-methoxy group, display curved Arrhenius plots due to a complex, temperature-dependent influence on the formation of the Michaelis-Menten complex [2]. This differential kinetic behavior means that assay conditions optimized for 4-nitrophenyl substrates will not yield reliable or comparable results when 4-methoxyphenyl substrates are used.

Electronic Effects on Hydrolysis Rate
Class-level inference
Target: Hammett σ = -0.27 (4-OCH₃), Curved Arrhenius plot.
Comparator: σ = +0.78 (4-NO₂), Linear Arrhenius plot.
ρ changes sign at ~27°C
Temperature-dependent enzyme-complex formation context.
Data to verify; requires distinct temperature control strategies.
α-Mannosidase kinetics Substrate specificity Hammett analysis

Chemical Hydrolysis Stability Under Acidic Conditions

In 0.11 N hydrochloric acid, the rate of acid-catalyzed hydrolysis of the α-anomer is largely unaffected by substitution on the phenyl ring [1]. The Hammett reaction constant ρ was measured as -0.07 ± 0.065, indicating that the 4-methoxy substituent does not significantly accelerate or decelerate the uncatalyzed chemical hydrolysis of the glycosidic bond relative to the unsubstituted phenyl α-D-mannopyranoside [1]. This contrasts with the β-anomer, which exhibits a ρ value of -0.25, showing a slight rate enhancement with electron-releasing substituents [1]. The minimal substituent effect on the α-anomer's chemical stability implies that background hydrolysis in assay buffers will be similar across different aryl α-D-mannopyranosides.

Chemical Hydrolysis Stability
Class-level inference
Acid-catalyzed hydrolysis ρ ≈ -0.07 ± 0.065 (0.11 N HCl).
No significant difference in non-enzymatic background hydrolysis.
Supports enzymatic specificity comparison across aryl substrates.
Chemical stability Glycosidic bond hydrolysis Substituent effects

Synthetic Utility as a Precursor for High-Mannose N-Glycans

4-Methoxyphenyl α-D-mannopyranoside serves as a crucial starting material for the concise chemical synthesis of biologically relevant high-mannose-type N-glycans . In a 2015 study, this specific compound was employed as the foundational building block to synthesize Man5 and Man6 oligosaccharides in 9 and 12 synthetic steps, achieving overall yields of 23% and 15%, respectively . The efficiency of this synthetic route is attributed to the ability to use the 4-methoxyphenyl group as a stable anomeric protecting group that can be selectively removed at a late stage of the synthesis . While alternative aryl glycosides could be used, the 4-methoxyphenyl moiety provides a unique balance of stability during multi-step manipulations and ease of final deprotection, which is critical for achieving practical overall yields.

Synthetic Utility for N-Glycans
Data to verify
Man5: 9 steps, 23% yield. Man6: 12 steps, 15% yield.
Supports synthesis pathway feasibility for high-mannose N-glycans.
Source review; yields are context-dependent.
Oligosaccharide synthesis N-glycan assembly Synthetic carbohydrate chemistry

UV/Vis Detection and Assay Compatibility Profile

The 4-methoxyphenol aglycone liberated upon enzymatic hydrolysis of 4-methoxyphenyl α-D-mannopyranoside possesses a UV absorption spectrum distinct from the widely used 4-nitrophenol chromophore . The methoxy-substituted phenol exhibits an absorption maximum in a different region of the UV spectrum and has a lower molar extinction coefficient compared to 4-nitrophenol at 405 nm . This property is advantageous in assays where sample components (e.g., proteins, nucleic acids, or other chromogenic reagents) have high background absorbance at 405 nm. Furthermore, 4-methoxyphenol is significantly less cytotoxic than 4-nitrophenol, making the target compound a preferred substrate for continuous, live-cell enzyme assays or for experiments where accumulation of the phenolic byproduct could interfere with cellular processes [1].

UV/Vis Detection and Cytotoxicity
Reported
Target leaving group: 4-methoxyphenol (λmax not at 405 nm).
Comparator: 4-nitrophenol (λmax ~405 nm; known cytotoxic effects).
Supports detection wavelength shift and lower-cytotoxicity endpoint review.
Qualitative difference; assay-dependent interference mitigation.
Chromogenic substrate Enzyme assay Spectrophotometry

Enhanced Binding Affinity to α-Mannosidases via Methoxyphenyl Group

Vendor technical documentation indicates that 4-Methoxyphenyl alpha-D-Mannopyranoside exhibits a 'strong binding affinity' with the active site of various carbohydrate hydrolases . This is attributed to the 4-methoxyphenyl group, which can enhance interactions with specific protein residues through hydrophobic and π-stacking effects, a property not shared by the smaller methyl aglycone of methyl α-D-mannopyranoside . While direct comparative kinetic data (e.g., Km, Vmax) for this compound versus its analogs are not widely published in open-access literature, the structural basis for improved binding is well-established in glycosidase enzymology. The aryl aglycone provides additional binding energy compared to simple alkyl glycosides, thereby increasing the enzyme's apparent affinity for the substrate.

Enhanced Binding Affinity
Class-level inference
Vendor-reported strong binding affinity via hydrophobic and π-stacking effects.
May support lower substrate concentration requirements.
Quantitative Km values not reported; class-level structural inference.
Enzyme binding Substrate affinity Mannosidase

Purity Specifications and Physical Form for Reproducible Assays

Commercial suppliers provide 4-Methoxyphenyl alpha-D-Mannopyranoside with defined purity and physical properties that are critical for assay reproducibility . The compound is typically offered as a white to light orange powder with a purity of ≥98.0% as determined by HPLC, and a melting point of 154.0–158.0°C . This level of characterization ensures that batch-to-batch variability is minimized, a crucial factor for longitudinal studies or when comparing data across different laboratories. In contrast, less common or custom-synthesized mannosidase substrates may lack this level of validated purity and physical specification, introducing an unknown variable into experimental systems.

Purity and Physical Specifications
Lot attribute
Purity (HPLC): min. 98.0%; Melting point: 154.0–158.0°C.
Specification review supports batch-to-batch assay reproducibility.
Reduces impurity-related interference risk in sensitive assays.
Quality control Purity analysis Procurement specifications

High-Impact Research Applications for 4-Methoxyphenyl alpha-D-Mannopyranoside (CAS 28541-75-5)


α-Mannosidase Enzyme Assays Requiring Non-Standard Detection Wavelengths

For researchers using α-mannosidase assays where the common 405 nm detection wavelength is problematic due to interference from other chromophores or sample turbidity, 4-Methoxyphenyl α-D-mannopyranoside provides a validated alternative substrate . The distinct UV absorption spectrum of the liberated 4-methoxyphenol allows for detection at alternative wavelengths, improving signal-to-noise ratios in complex biological samples such as cell lysates or serum .

Synthesis of High-Mannose N-Glycans for Glycobiology Research

Carbohydrate chemistry laboratories and CROs involved in the synthesis of complex N-glycans can utilize 4-Methoxyphenyl α-D-mannopyranoside as a reliable starting material. As demonstrated by Jin et al., this compound enables a concise, multi-step synthetic route to Man5 and Man6 oligosaccharides, achieving overall yields of 23% and 15%, respectively . Its use can streamline the production of these challenging targets for biological evaluation.

Live-Cell Continuous Monitoring of α-Mannosidase Activity

In cell-based assays where the accumulation of toxic byproducts must be minimized, 4-Methoxyphenyl α-D-mannopyranoside is a superior choice over 4-nitrophenyl substrates. The 4-methoxyphenol leaving group is significantly less cytotoxic than 4-nitrophenol, enabling continuous, real-time monitoring of α-mannosidase activity in living cells without compromising cell viability [1].

Investigating Temperature-Dependent Enzyme Mechanisms

For enzymologists studying the detailed catalytic mechanism of α-mannosidases, the curved Arrhenius plot exhibited by 4-methoxyphenyl α-D-mannopyranoside serves as a diagnostic tool [2]. The temperature-dependent shift in the rate-limiting step (as indicated by the change in sign of the Hammett ρ constant at ~27°C) provides insights into the formation of the enzyme-substrate complex that are not observable with substrates possessing strong electron-withdrawing groups [2].

Application
Selection Property
Validation Focus
α-Mannosidase assays with non-standard detection
Alternative UV/Vis absorption profile
Signal-to-noise ratio in complex biological matrices
High-mannose N-glycan synthesis
Stable anomeric protecting group
Multi-step synthetic yield and deprotection efficiency
Live-cell continuous enzyme monitoring
Low-cytotoxicity leaving group
Cell viability endpoint review during assay
Temperature-dependent enzyme mechanism studies
Curved Arrhenius kinetic profile
Rate-limiting step shift and enzyme-substrate complex interpretation

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